molecular formula C20H30O4 B1243602 Phorbasin B

Phorbasin B

Cat. No.: B1243602
M. Wt: 334.4 g/mol
InChI Key: MJIIVQGCRUVUTN-KRESHKLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbasin B is a novel diterpene compound isolated from marine sponges of the genus Phorbas . It possesses a previously unknown carbon skeleton, making it a compound of significant interest in natural product and medicinal chemistry research . The primary research value of this compound lies in its potent cytotoxic activity. Studies have demonstrated its efficacy against a panel of human cancer cell lines, including lung carcinoma (A549) and colorectal carcinoma (HT29) . This selective cytotoxicity against cancer cells, with a reported growth inhibitory (GI 50 ) concentration in the range of 5-15 µM for these lines, positions it as a promising lead compound for investigating new anti-cancer mechanisms and pathways . As a research tool, this compound is valuable for probing cell death mechanisms, studying the response of solid tumor models, and exploring the structure-activity relationships of diterpenoid natural products. This product is intended for research purposes only.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4S,5S,6R)-5-[(2E,4E,7Z)-6,10-dimethylundeca-2,4,7-trien-2-yl]-4,6-dihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H30O4/c1-13(2)7-5-8-14(3)9-6-10-15(4)18-17(22)11-16(12-21)19(23)20(18)24/h5-6,8-11,13-14,17-18,20-22,24H,7,12H2,1-4H3/b8-5-,9-6+,15-10+/t14?,17-,18-,20+/m0/s1

InChI Key

MJIIVQGCRUVUTN-KRESHKLDSA-N

Isomeric SMILES

CC(C)C/C=C\C(C)/C=C/C=C(\C)/[C@H]1[C@H](C=C(C(=O)[C@@H]1O)CO)O

Canonical SMILES

CC(C)CC=CC(C)C=CC=C(C)C1C(C=C(C(=O)C1O)CO)O

Synonyms

phorbasin B

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Phorbasin B has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits selective toxicity towards malignant cells while sparing normal cells:

  • Cell Lines Tested :
    • Human Nasopharyngeal Carcinoma (KB) : IC50 value of 37.001 μM.
    • Murine Leukemia (P-388) : IC50 value of 88.803 μM.
    • Human Lung Carcinoma (NSCLC-N6) : IC50 value of 74.003 μM.

These findings suggest that this compound may serve as a potential candidate for developing new anticancer therapies, especially for nasopharyngeal carcinoma, which shows the highest sensitivity to this compound .

2. Antimicrobial Properties

This compound has been identified as one of the principal antibacterial constituents in extracts from Phorbas sponges. Its effectiveness against Gram-positive bacteria has been documented:

  • Bacterial Strains :
    • Staphylococcus aureus
    • Micrococcus luteus

The crude ethanol extract containing this compound exhibited substantial antibacterial activity, indicating its potential use in treating bacterial infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have highlighted its ability to inhibit nitric oxide production in activated macrophages:

  • IC50 Values : The compound demonstrated significant inhibition with values comparable to known anti-inflammatory agents.

This property suggests that this compound could be explored for therapeutic strategies targeting inflammatory diseases .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 Value (μM)
Human Nasopharyngeal Carcinoma37.001
Murine Leukemia (P-388)88.803
Human Lung Carcinoma (NSCLC-N6)74.003

Table 2: Antimicrobial Activity of this compound

Bacterial StrainActivity
Staphylococcus aureusSignificant
Micrococcus luteusSignificant

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound involved testing against various cancer cell lines. The results indicated that this compound had the highest cytotoxicity against KB cells, making it a promising candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties, researchers isolated compounds from Phorbas sponges and evaluated their effectiveness against multiple bacterial strains. This compound was highlighted as a key component responsible for the observed antibacterial activity, paving the way for its use in pharmaceutical formulations aimed at combating resistant bacterial infections .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Phorbasin B’s reactivity is governed by its unique functional groups:

  • Cyclohexenone ring : A reactive α,β-unsaturated ketone that participates in nucleophilic additions and redox reactions.

  • Conjugated polyene side chain : Susceptible to oxidation, isomerization, and cyclization.

  • Hydroxyl and ester groups : Enable esterification, solvolysis, and dimerization.

Table 1: Key Functional Groups in this compound

Functional GroupPositionReactivity Profile
CyclohexenoneCoreMichael addition, redox reactions
Conjugated dieneC17–C20Oxidation, photoisomerization
Hydroxyl groupC2Esterification, solvolysis
Acetate groupC17Hydrolysis, transesterification

Dimerization Reactions

This compound undergoes spontaneous dimerization under mild conditions, forming heterocyclic dimers with a seven-membered ring fused to a taurine residue. This reaction is driven by nucleophilic attack of the taurine sulfonic acid group on the cyclohexenone carbonyl.

Table 2: Dimerization Products of this compound

ProductStructure DescriptionConditionsReference
Phorbasin EDimer with taurine-linked seven-membered ringAqueous solution, RT
Phorbasin FAcetylated variant of Phorbasin EEthanol storage, RT

Solvolysis and Artifact Formation

Storage in ethanol leads to solvolysis, producing ethoxy derivatives. These artifacts arise via nucleophilic substitution at the acetate group (C17) or hydroxyl group (C2).

Table 3: Solvolysis Products of this compound

ProductReaction TypeConditionsOutcome
Phorbasin IEthoxylation at C17Ethanol, prolonged storageC17 acetate → ethoxy group
Phorbasin JDi-ethoxylation at C2 and C17Ethanol, acidic catalystC2 hydroxyl and C17 acetate → ethoxy groups

Stability and Decomposition Pathways

This compound is thermally and photolytically unstable due to its conjugated polyene system:

  • Oxidation : The diene side chain (C17–C20) reacts with atmospheric oxygen, forming epoxides or peroxides.

  • Photoisomerization : UV exposure induces cis-trans isomerization of the polyene chain.

  • Hydrolysis : The acetate group at C17 hydrolyzes in aqueous media, yielding free hydroxyl derivatives.

Table 4: Decomposition Pathways

PathwayConditionsMajor Products
OxidationO₂, lightEpoxides, hydroxylated derivatives
HydrolysisAqueous buffer, pH 7–9Phorbasin G (C17 hydroxyl)
PhotoisomerizationUV light (λ = 254 nm)cis-Polyene isomers

Synthetic Modifications

While total synthesis of this compound remains unreported, related analogs (e.g., Phorbasin C) have been synthesized via:

  • Gold-catalyzed cyclization : For constructing the cyclohexenone core.

  • Cross-metathesis : To install the polyene side chain.

Preparation Methods

Evans Aldol Reaction for Stereochemical Control

The cyclohexenone fragment of Phorbasin B, containing three chiral centers, is synthesized via an Evans aldol reaction. Acyl chloride 27 (derived from 4-pentenoic acid) reacts with (4S)-(-)-isopropyl-2-oxazolidinone 28 to form chiral oxazolidinone 29 (87% yield). Subsequent aldol reaction with 3-methyl-2-butenal 30 in the presence of dibutylboron triflate and DIPEA generates diastereomers 32 (d.r. 82:18), establishing the C2 and C3 stereocenters (Scheme 4). Oxidative cleavage with H₂O₂ in a phosphate buffer (pH 7) prevents elimination side reactions, yielding hydroxy ketone 32 in 78% yield.

Table 1: Key Reaction Conditions for Evans Aldol Step

ParameterValue
Starting MaterialOxazolidinone 29
Aldehyde3-Methyl-2-butenal 30
CatalystDibutylboron triflate
BaseDIPEA
SolventCH₂Cl₂
Temperature-78°C to rt
Diastereomeric Ratio82:18
Yield78%

Wacker Oxidation and Intramolecular Aldol Condensation

The cyclohexenone ring is formed via Wacker oxidation of intermediate 35 , introducing the α,β-unsaturated ketone moiety. Subsequent ozonolysis of diene 36 generates keto-aldehyde 24 , which undergoes intramolecular aldol condensation using pyridinium p-toluenesulfonate (PPTS) to yield cyclohexenone 23 (61% over two steps). This step is critical for establishing the bicyclic framework.

Side-Chain Elaboration via Baylis-Hillman Reaction

Hydroxymethylation Optimization

The Baylis-Hillman reaction is employed to introduce the hydroxymethyl group at C1 of cyclohexenone 23 . Initial attempts using DMAP or DABCO as catalysts in THF failed, but switching to Bu₃P in CHCl₃-MeOH (1:1) at rt for 48 hours provided hydroxymethylated product 40 in 53% yield (Scheme 8). Competing methoxylation at the primary alcohol position was mitigated by solvent optimization.

Table 2: Baylis-Hillman Reaction Screening

CatalystSolventTimeOutcomeYield
DMAPTHF21 dNo reaction-
DABCOTHF14 dNo reaction-
Bu₃PCHCl₃-MeOH48 h40 (major), 41 (minor)53%

Protecting Group Challenges

Selective protection of the primary alcohol in 42 (TBS-protected) proved problematic, with competing deprotection and side reactions observed under acidic conditions. Alternative strategies, such as p-methoxybenzyl (PMB) groups, are proposed to improve stability during subsequent coupling steps.

Catalytic Asymmetric Approaches

Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)

A copper-catalyzed AAA reaction introduces the polyene side chain with enantioselectivity. Grignard reagents react with allylic substrates in the presence of chiral ligands, achieving SN2’/SN2 ratios up to 97:3 and enantiomeric excess (ee) values of 99%. This method is pivotal for constructing the C17–C20 conjugated diene.

Challenges in Total Synthesis

Instability of Intermediate

This compound’s polyene side chain is prone to oxidation and photoisomerization. Stabilization strategies include:

  • Addition of antioxidants (e.g., BHT) during extraction.

  • Conducting light-sensitive reactions under amber glass.

  • Low-temperature (-20°C) storage of intermediates.

Final Metathesis Step

The planned ring-closing metathesis (RCM) between fragment 21 and 1,4-diene 20 remains unrealized due to premature decomposition of the diene. Alternative catalysts, such as Grubbs-Hoveyda type, are under investigation to improve efficiency.

Substrate PairCatalystLigandSolventExpected Yield
45 + 21 Pd(OAc)₂SPhosTHF-H₂O65–75%

Scalability Considerations

Current synthetic routes require multi-step chromatographic purification, limiting scalability. Flow chemistry and telescoped reactions are proposed to reduce manual handling and improve throughput .

Q & A

Q. How is Phorbasin B structurally characterized, and what spectroscopic methods are essential for its identification?

this compound, a diterpenoid isolated from Phorbas sponges, is characterized using NMR spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) . Key structural features include a cyclohexenone ring and conjugated polyene side chains. For example, coupling constants in NMR and molecular modeling are critical for determining relative stereochemistry . Challenges arise due to its instability, requiring rapid data collection under controlled conditions (e.g., low-temperature NMR) .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation requires bioassay-guided fractionation combined with reverse-phase HPLC . Key challenges include low natural abundance, structural instability (e.g., decomposition during chromatography), and co-elution with analogs like phorbasin C. Stability can be improved using antioxidant additives (e.g., BHT) in extraction buffers .

Q. How can researchers validate the purity of synthesized this compound analogs?

Purity validation involves HPLC-UV/ELSD coupled with mass spectrometry and ¹H NMR integration . For novel analogs, elemental analysis and X-ray crystallography are recommended to confirm molecular formulas and absolute configurations. Reproducibility requires detailed protocols, including solvent ratios and reaction times .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of this compound derivatives be resolved?

Conflicting stereochemical data (e.g., between computational models and NOE correlations) are resolved via total synthesis of proposed stereoisomers and comparison with natural samples. For example, Macklin et al. synthesized phorbasin C to confirm its absolute configuration, providing a reference for related compounds .

Q. What experimental designs are suitable for studying this compound’s biosynthetic pathway?

Use isotope labeling (e.g., ¹³C-acetate feeding) to trace precursor incorporation, combined with genomic analysis of the sponge microbiome to identify terpene synthase genes. Proposed pathways (e.g., Scheme 4 in Wang et al., 2016) suggest a polyketide-terpenoid hybrid origin, which can be tested via heterologous expression in bacterial systems .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Design SAR experiments by synthesizing analogs with modified side chains (e.g., taurine residues in phorbasin D) and testing cytotoxicity against cancer cell lines (e.g., NCI-60 panel). Use molecular docking to predict interactions with biological targets, validated by surface plasmon resonance (SPR) or ITC .

Q. What statistical methods address variability in this compound’s bioactivity data?

Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to correct for multiple comparisons in high-throughput assays. For smaller datasets, use Bonferroni correction to maintain familywise error rates .

Methodological Considerations

Q. How to resolve co-elution of this compound with structurally similar metabolites during chromatography?

Optimize HPLC parameters (e.g., gradient slope, column temperature) and employ orthogonal methods like hydrophilic interaction chromatography (HILIC) . For trace analogs, use LC-MS/MS with MRM (multiple reaction monitoring) .

Q. What frameworks ensure rigorous hypothesis formulation for this compound research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on this compound’s anti-inflammatory properties must justify novelty against existing diterpenoid research and address ethical sourcing of marine samples .

Q. How to handle instability-related data gaps in this compound studies?

Use cryogenic techniques (e.g., flash-freezing samples in liquid N₂) and stabilize intermediates via derivatization (e.g., acetylation of hydroxyl groups). Document degradation kinetics to guide experimental timelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phorbasin B
Reactant of Route 2
Phorbasin B

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